
4-Tridecanol, 7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tridecanol, 7-methyl- is an organic compound with the molecular formula C14H30O. It is a type of long-chain alcohol, specifically a methyl-branched tridecanol. This compound is characterized by its 14-carbon chain with a hydroxyl group (-OH) attached to the fourth carbon and a methyl group (-CH3) attached to the seventh carbon. It is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tridecanol, 7-methyl- can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 7-methyl-4-tridecanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of 4-Tridecanol, 7-methyl- often involves the hydroformylation of 1-dodecene followed by hydrogenation. This process includes the addition of a formyl group (CHO) to the double bond of 1-dodecene, forming 7-methyl-4-tridecanal, which is then hydrogenated to produce the desired alcohol.
Chemical Reactions Analysis
Types of Reactions: 4-Tridecanol, 7-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde (7-methyl-4-tridecanal) or carboxylic acid (7-methyl-4-tridecanoic acid) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 7-methyl-4-tridecanal, 7-methyl-4-tridecanoic acid.
Reduction: 7-methyltridecane.
Substitution: 7-methyl-4-tridecyl chloride.
Scientific Research Applications
4-Tridecanol, 7-methyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and lubricants.
Biology: Investigated for its potential role in biological systems as a fatty alcohol.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of plasticizers, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Tridecanol, 7-methyl- involves its interaction with cellular membranes and enzymes. As a fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, altering their activity and influencing metabolic pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
1-Tridecanol: A straight-chain alcohol with similar physical properties but lacks the methyl branching.
2-Tridecanol: Another isomer with the hydroxyl group on the second carbon.
7-Tridecanol: Similar structure but without the methyl group.
Uniqueness: 4-Tridecanol, 7-methyl- is unique due to its specific branching and position of the hydroxyl group, which confer distinct chemical and physical properties. This branching can influence its reactivity and interactions with other molecules, making it valuable for specific applications where other isomers may not be as effective.
Properties
CAS No. |
574730-29-3 |
|---|---|
Molecular Formula |
C14H30O |
Molecular Weight |
214.39 g/mol |
IUPAC Name |
7-methyltridecan-4-ol |
InChI |
InChI=1S/C14H30O/c1-4-6-7-8-10-13(3)11-12-14(15)9-5-2/h13-15H,4-12H2,1-3H3 |
InChI Key |
JDLHHJNMKUZTNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)CCC(CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





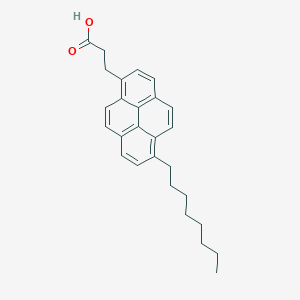
![4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one](/img/structure/B14218733.png)
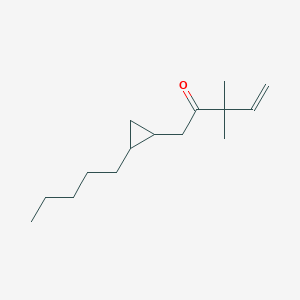
![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)
![5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide](/img/structure/B14218744.png)
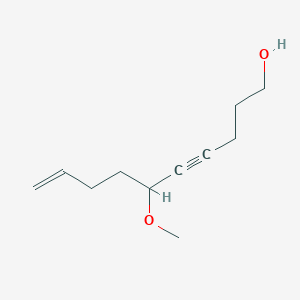
![Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14218748.png)
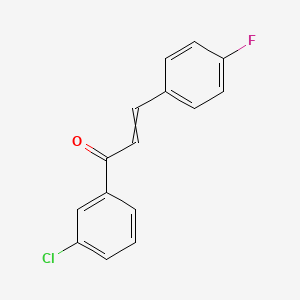
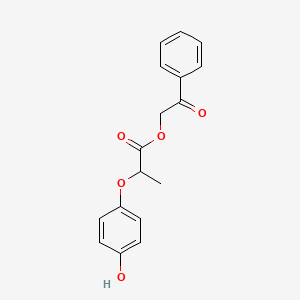
![1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14218770.png)
![[3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid](/img/structure/B14218773.png)
